CID 137699635
Description
CID 137699635 is a chemical compound registered in the PubChem database. The lack of direct references to this compound in the sources limits the ability to describe its properties, synthesis, or applications. In such cases, standard methodologies for comparing compounds—such as structural similarity, functional analogs, or shared biological targets—must be inferred from general practices outlined in the evidence .
Properties
Molecular Formula |
C50H81N2O24-2 |
|---|---|
Molecular Weight |
1094.2 g/mol |
InChI |
InChI=1S/C50H82N2O24/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(58)18-20-69-46-43(66)40(63)36(26-71-46)72-47-42(65)34(19-21-70-47)73-49(27-55)22-31(59)37(51-28(2)56)45(75-49)41(64)35(25-54)74-50(48(67)68)23-32(60)38(52-29(3)57)44(76-50)39(62)33(61)24-53/h16-17,19,21,26,30-47,53-54,58-66H,4-15,20,22-25,27H2,1-3H3,(H,51,56)(H,52,57)(H,67,68)/q-1/p-1/b17-16+/t30-,31+,32+,33-,34+,35-,36-,37-,38-,39-,40+,41-,42-,43-,44-,45-,46-,47+,49-,50-/m1/s1 |
InChI Key |
YWYFNTOFZCNOPP-LDMKETPTSA-M |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C]CO[C@H]1[C@@H]([C@H]([C@@H]([CH]O1)O[C@H]2[C@@H]([C@H]([CH][CH]O2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C[O-])O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC([C]COC1C(C(C([CH]O1)OC2C(C([CH][CH]O2)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C[O-])O)O)O)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for CID 137699635 involve synthetic routes that include specific reaction conditions. Industrial production methods for this compound are designed to optimize yield and purity. The synthetic routes typically involve the use of precursor chemicals that undergo a series of chemical reactions to form the desired compound. These reactions may include steps such as condensation, cyclization, and purification processes to ensure the final product meets the required specifications .
Chemical Reactions Analysis
CID 137699635 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different chemical entities. Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
CID 137699635 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions to study reaction mechanisms and product formation. In biology, it may be used to investigate biological pathways and interactions with biomolecules. In medicine, the compound could be explored for its potential therapeutic effects and interactions with biological targets. Additionally, in industry, this compound may be utilized in the development of new materials or as an intermediate in the synthesis of other chemical products .
Mechanism of Action
The mechanism of action of CID 137699635 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which may include enzymes, receptors, or other biomolecules. This binding can lead to changes in the activity of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the compound and its interactions with different biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data for CID 137699635 are absent, the evidence provides frameworks for comparing compounds:
Methodology for Comparison
- Structural Similarity : Compounds are compared using molecular descriptors (e.g., molecular weight, functional groups) or structural analogs, as demonstrated in studies on oscillatoxin derivatives () and Nrf2 inhibitors ().


- Functional Similarity : Compounds may share biological targets or applications, such as placental transfer classes () or enzyme inhibition ().

- Data Consistency : Ensure experimental details (e.g., synthesis, spectral data) align with standards for reproducibility ().
Hypothetical Comparison Table
Given the absence of specific data for this compound, the table below illustrates a generalized comparison framework based on and :
Key Observations
Structural Gaps : Unlike oscillatoxin derivatives (), this compound’s backbone or substituents remain undefined, preventing direct structural analog identification.
Functional Overlaps : If this compound shares mechanisms with Nrf2 inhibitors (e.g., ChEMBL1724922 in ), its utility in oxidative stress pathways could be hypothesized but requires validation.
Data Limitations : The absence of spectral or synthetic data (contrary to standards in and ) hinders reproducibility and safety assessments.
Research Findings and Challenges
Critical Analysis of Evidence
- Methodological Insights: Proper citation of original sources is essential for validating comparisons (). Incomplete data for this compound violates guidelines for reporting novel compounds ().
Recommendations for Future Work
- Conduct high-throughput screening to identify biological targets.
- Perform structural elucidation via NMR and X-ray crystallography.
- Compare with functionally similar compounds, such as tubocuraine analogs () or oscillatoxins (), if structural motifs align.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



